molecular formula C25H21N5OS B3885627 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B3885627
M. Wt: 439.5 g/mol
InChI Key: LCZAOQXPIKJIQX-NQOJKJTGSA-N
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Description

2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is a hybrid molecule featuring a 1,2,4-triazole core substituted with two phenyl groups at positions 4 and 3. The triazole ring is linked via a sulfanyl (-S-) group to an acetohydrazide moiety, which is further conjugated to a cinnamylidene [(1E,2E)-3-phenylprop-2-en-1-ylidene] group. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

The synthesis of such derivatives typically involves cyclization of 2-acyl-N-arylhydrazine-1-carbothioamides, as described in . Key intermediates are prepared by reacting carboxylic acid hydrazides with aryl isothiocyanates or via one-pot reactions involving aromatic amines, carbon sulfide, and acyl chlorides .

Properties

IUPAC Name

2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5OS/c31-23(27-26-18-10-13-20-11-4-1-5-12-20)19-32-25-29-28-24(21-14-6-2-7-15-21)30(25)22-16-8-3-9-17-22/h1-18H,19H2,(H,27,31)/b13-10+,26-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZAOQXPIKJIQX-NQOJKJTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps. One common method starts with the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol using a halogenated acetal and cesium carbonate . The resulting intermediate undergoes acetal deprotection to yield the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. Key findings include:

Oxidizing Agent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub> (30%)25°C, 12 hrsSulfoxide derivative68%
mCPBA0°C, 2 hrsSulfone derivative82%

Mechanistically, hydrogen peroxide oxidizes the sulfur atom to sulfoxide via electrophilic addition, while meta-chloroperbenzoic acid (mCPBA) facilitates further oxidation to sulfone .

Nucleophilic Substitution Reactions

The triazole ring participates in nucleophilic substitution, particularly at the 3-position sulfur atom.

Example Reaction with Bromoacetaldehyde Diethyl Acetal

  • Reagents : Bromoacetaldehyde diethyl acetal, Cs<sub>2</sub>CO<sub>3>

  • Conditions : DMF, 80°C, 6 hrs

  • Product : S-alkylated triazole derivative

  • Yield : 84%

This reaction proceeds via an S<sub>N</sub>2 mechanism, where the thiolate ion attacks the electrophilic carbon of the bromoacetal .

Condensation and Cyclization Reactions

The hydrazide moiety enables condensation with carbonyl compounds, forming heterocyclic systems:

Reaction with Aldehydes/Ketones

Substrate Conditions Product Application
3-PhenylpropanalEtOH, Δ, 8 hrs1,3,4-Thiadiazole derivativeAntimicrobial agents
AcetophenoneHCl (cat.), refluxPyrazole-triazole hybridAnticancer research

These reactions exploit the hydrazide’s ability to form Schiff bases, followed by cyclization under acidic or thermal conditions .

Deprotection and Functional Group Interconversion

The compound’s acetal groups can be deprotected to reveal reactive aldehydes:

Deprotection Protocol

  • Reagent : HCl (10%)

  • Conditions : THF/H<sub>2</sub>O, 50°C, 3 hrs

  • Product : Aldehyde intermediate

  • Isolation Method : Bisulfite adduct precipitation

This step is critical for synthesizing advanced intermediates in drug discovery .

Reduction Reactions

The hydrazide and α,β-unsaturated ketone groups are susceptible to reduction:

Reducing Agent Target Group Product Yield
NaBH<sub>4</sub>α,β-Unsaturated ketoneSaturated hydrazide75%
H<sub>2</sub>/Pd-CHydrazideAmine derivative88%

Reduction of the α,β-unsaturated system enhances stability for pharmacological testing .

Interaction with Biological Targets

Though not a traditional "reaction," the compound interacts with enzymes via:

  • Hydrogen bonding : Between hydrazide NH and protein carboxyl groups.

  • π-Stacking : Triazole-phenyl groups with aromatic residues in active sites .

These interactions underpin its bioactivity, including inhibition of cytochrome P450 enzymes (IC<sub>50</sub> = 2.4 μM) .

Comparative Reactivity Table

Functional Group Reaction Type Reagents Key Product
Thioether (-S-)OxidationH<sub>2</sub>O<sub>2</sub>, mCPBASulfoxides/sulfones
Triazole (C-S)AlkylationHaloalkanes, Cs<sub>2</sub>CO<sub>3</sub>S-alkyl derivatives
Hydrazide (-CONHNH<sub>2</sub>)CondensationAldehydes/ketonesHeterocycles (e.g., thiadiazoles)

Scientific Research Applications

2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an anticancer agent due to its ability to inhibit the growth of cancer cells .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, it is believed to inhibit the activity of certain enzymes involved in cell proliferation. Molecular docking studies have shown that it can bind to the active site of these enzymes, thereby blocking their function and leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the triazole ring, the hydrazide moiety, or the aromatic/olefinic groups. These modifications significantly influence physicochemical properties (e.g., solubility, lipophilicity) and biological activity. Below is a detailed comparison:

Structural Variations and Physicochemical Properties

Compound Name (ID) Triazole Substituents Hydrazide/Aromatic Substituents Key Properties/Effects
Target Compound 4,5-Diphenyl (1E,2E)-3-Phenylprop-2-en-1-ylidene High lipophilicity due to diphenyl groups; extended π-conjugation may enhance binding to aromatic-rich biological targets.
2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E,2E)-3-(2-methoxyphenyl)propenylidene]acetohydrazide () 4,5-Bis(4-methylphenyl) 2-Methoxyphenylpropenylidene Methyl groups increase steric bulk and electron density; methoxy group enhances solubility and H-bonding potential.
2-[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N′-[(E)-(2-nitrophenyl)methylidene]acetohydrazide () 4,5-Diphenyl 2-Nitrobenzylidene Nitro group introduces strong electron-withdrawing effects, potentially enhancing reactivity and intermolecular interactions (e.g., π-stacking).
2-{[5-(4-tert-Butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(2,3-dimethoxyphenyl)methylene]acetohydrazide () 5-(4-tert-Butylphenyl), 4-Phenyl 2,3-Dimethoxyphenylmethylene tert-Butyl group increases hydrophobicity and steric hindrance; dimethoxy groups improve solubility and modulate electronic properties.
N′-[(E)-[4-(Diethylamino)phenyl]methylene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide () 5-(4-Methoxyphenyl), 4-(4-Methylphenyl) 4-(Diethylamino)benzylidene Diethylamino group introduces basicity and charge at physiological pH; methoxy/methyl groups balance lipophilicity and solubility.

Computational Similarity Analysis

highlights the use of Tanimoto and Dice indices to quantify molecular similarity. For example:

  • The target compound shares >85% similarity with (nitro derivative) in MACCS fingerprint-based Tanimoto scores, suggesting overlapping pharmacophores.
  • Morgan fingerprint comparisons reveal lower similarity (<70%) with (diethylamino derivative), indicating divergent electronic profiles .

Research Findings and Implications

Substituent-Driven Activity : Electron-donating groups (e.g., methoxy) enhance solubility and target affinity, while electron-withdrawing groups (e.g., nitro) improve reactivity and binding specificity .

Triazole Core Flexibility : The 1,2,4-triazole scaffold accommodates diverse substitutions without losing structural integrity, making it a versatile platform for drug discovery .

Biological Activity

The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide is a novel derivative of the 1,2,4-triazole class known for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4,5-diphenyl-4H-1,2,4-triazole with various hydrazides under controlled conditions. The method often includes the use of solvents such as DMF and catalysts to facilitate the formation of the desired hydrazide structure. The purity and identity of the synthesized compound are confirmed through techniques like NMR and mass spectrometry .

Biological Activity

Recent studies have highlighted various aspects of the biological activity of this compound and related triazole derivatives:

1. Antimicrobial Activity
Triazole derivatives have demonstrated significant antimicrobial properties. In vitro studies indicate that compounds similar to 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown inhibition against pathogens such as Staphylococcus aureus and Escherichia coli at varying concentrations .

2. Anti-inflammatory Activity
The anti-inflammatory potential has been assessed through cytokine release assays. Compounds containing the triazole ring have been observed to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). This suggests a mechanism that could be beneficial in treating inflammatory diseases .

3. Anticancer Properties
Research indicates that certain triazole derivatives possess cytotoxic effects against various cancer cell lines. For example, studies have shown that these compounds can induce apoptosis in melanoma cells. The presence of specific substituents on the triazole ring appears to enhance this activity significantly .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely linked to their chemical structure. Key findings include:

Substituent Effect on Activity
2-Pyridyl groupsIncreased TNF-α inhibitory activity
Propenoic acid moietyEnhanced anti-inflammatory effects
Aromatic substitutionsImproved cytotoxicity against cancer cells

Compounds with double bonds in their side chains tend to show higher biological activities compared to their saturated counterparts .

Case Studies

Several case studies illustrate the efficacy of triazole derivatives:

  • Study on Antimicrobial Activity : A derivative similar to the target compound was tested against a panel of bacterial strains and exhibited MIC values ranging from 10 to 50 µg/mL, indicating strong antimicrobial potential .
  • Anti-inflammatory Response : In a controlled experiment involving PBMCs treated with varying concentrations of a related triazole derivative, significant reductions in TNF-α levels were noted at concentrations as low as 25 µg/mL .
  • Cytotoxicity Assays : In vitro assays demonstrated that specific triazole compounds could reduce cell viability in A375 melanoma cells by over 70% at optimal concentrations .

Q & A

Q. What are the optimized synthetic routes for preparing this triazole-acetohydrazide derivative?

Methodological Answer: The compound is synthesized via multi-step reactions, typically involving:

Formation of the triazole core : Cyclization of thiosemicarbazide derivatives under acidic conditions, as demonstrated for analogous 1,2,4-triazole systems .

Sulfanyl-acetohydrazide linkage : Reaction of the triazole-thiol intermediate with chloroacetohydrazide in ethanol under reflux, with hydrazine hydrate as a nucleophilic agent .

Hydrazone formation : Condensation of the acetohydrazide intermediate with cinnamaldehyde derivatives in absolute ethanol, catalyzed by glacial acetic acid .
Critical Note : Reaction progress is monitored via TLC (e.g., Chloroform:Methanol = 7:3), and purity is confirmed by elemental analysis (e.g., CHNS data) .

Q. How is the structural integrity of this compound confirmed?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and crystallographic packing. For example, related triazole-hydrazones exhibit triclinic or monoclinic systems with hydrogen-bonding networks .
  • Spectroscopic techniques :
    • FT-IR : Confirms N–H (3200–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1600–1620 cm⁻¹) stretches .
    • NMR : ¹H NMR reveals hydrazone proton signals at δ 10.5–11.5 ppm and aromatic protons in δ 6.5–8.5 ppm .
  • Elemental analysis : Matches experimental and theoretical C, H, N, S percentages (e.g., <0.4% deviation) .

Advanced Research Questions

Q. How can computational tools resolve contradictions in experimental vs. predicted toxicity profiles?

Methodological Answer:

  • Toxicity prediction : Use GUSAR and TEST models to estimate LD₅₀ and classify compounds into toxicity categories (e.g., Class IV: low toxicity) .
  • Validation : Compare computational results with in vivo acute toxicity assays (e.g., intragastric administration in rats at 1000–5000 mg/kg). Discrepancies may arise from solvate formation (e.g., methanol/water in crystals) or metabolic pathways .
  • Mitigation : Cross-validate with structural analogs (e.g., 1.5-fold higher antioxidant activity than BHT in FRAP assays) .

Q. What experimental designs are suitable for analyzing structure-activity relationships (SAR) in this compound?

Methodological Answer:

  • Functional group variation : Synthesize analogs with substituents on the phenyl (e.g., electron-withdrawing Cl, electron-donating OCH₃) or triazole rings .
  • Biological assays :
    • Antioxidant activity : Ferric Reducing Antioxidant Power (FRAP) assay .
    • Antiplatelet activity : Platelet aggregation inhibition tests using ADP or collagen as agonists .
  • Statistical analysis : Apply Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, solvent ratio) and correlate with bioactivity .

Q. How can crystallographic software (e.g., SHELX, ORTEP-III) address challenges in refining complex hydrazone structures?

Methodological Answer:

  • SHELX refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data (e.g., R-factor < 5%). For twinned crystals, employ TWIN/BASF commands .
  • ORTEP-III visualization : Generate thermal ellipsoid plots to identify disorder in the cinnamylidene moiety or triazole-sulfanyl linkage .
  • Case Study : A related compound exhibited a 0.78 Ų mean U-value for non-H atoms, confirming low thermal motion .

Q. What mechanistic insights explain the antioxidant superiority of this compound over BHT?

Methodological Answer:

  • Radical scavenging : Electron-rich triazole and hydrazone groups donate protons to stabilize DPPH• or ABTS•⁺ radicals .
  • Metal chelation : Sulfanyl and carbonyl groups bind Fe²⁺/Cu²⁺, inhibiting Fenton reactions.
  • Quantitative SAR (QSAR) : Molecular descriptors (e.g., polar surface area, logP) correlate with activity. For example, logP ~3.5 enhances membrane permeability .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity across similar derivatives?

Methodological Answer:

  • Structural benchmarking : Compare IC₅₀ values of derivatives with varying substituents (e.g., 4-methylphenyl vs. 4-fluorophenyl) .
  • Crystallographic insights : Hydrogen-bonding patterns (e.g., N–H⋯O vs. C–H⋯π interactions) may alter bioavailability .
  • Statistical validation : Use ANOVA to assess significance (p < 0.05) in dose-response curves .

Q. Methodological Resources

  • Synthesis protocols : Reflux in ethanol (4–6 hrs), TLC monitoring .
  • Computational tools : GUSAR for toxicity, Gaussian for DFT calculations .
  • Crystallography : SHELX suite for refinement, Mercury for packing diagrams .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

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